Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide, also known as 3,5-dichloro-2-hydroxybenzene-1-sulfonic acid hydrazide, is a derivative of benzenesulfonic acid. This compound features a sulfonic acid group attached to a benzene ring along with dichloro and hydroxy substituents. It falls under the category of organic compounds known as benzenesulfonic acids and derivatives, which are characterized by the presence of a sulfonic acid functional group linked to a benzene structure. The compound is not naturally occurring and has been identified primarily in individuals exposed to it or its derivatives, making it part of the human exposome .
The compound is classified within the broader category of benzenesulfonic acids. Its chemical formula is , with an average molecular weight of approximately 243.05 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,5-dichloro-2-hydroxybenzene-1-sulfonic acid, and it is recognized by various identifiers including its InChI key and SMILES notation .
The synthesis of benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide typically involves the reaction of suitable hydrazides with corresponding sulfonic acids. A common method includes the use of hydrazine hydrate in the presence of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. This reaction can be carried out in various solvents such as ethanol or methanol under controlled conditions to yield the desired hydrazide product .
The synthesis generally follows these steps:
Yields for this synthesis can vary but are often reported between 76% to 100% depending on the specific conditions used .
The molecular structure of benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide can be depicted as follows:
The compound's structural representation can be illustrated using SMILES notation: OC1=C(Cl)C=C(Cl)C=C1S(O)(=O)=O
.
The compound's InChI identifier is InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12)
.
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide can participate in various chemical reactions typical for hydrazides:
These reactions are generally facilitated by acidic or basic conditions depending on the nature of the reactants involved. For example, when reacting with aldehydes, a mild acidic catalyst may be employed to enhance yield and selectivity .
The mechanism by which benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide exerts its effects involves several pathways depending on its application:
Quantitative data on reaction rates and yields typically depend on experimental conditions such as temperature, solvent choice, and concentration of reactants .
While specific physical properties such as melting point and boiling point may not be extensively documented for this particular compound due to limited studies, it is generally expected to be a solid at room temperature based on similar compounds in its class.
Key chemical properties include:
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide finds applications primarily in scientific research including:
This compound exemplifies the complex interplay between structure and reactivity that characterizes many benzenesulfonic acids and their derivatives in both synthetic organic chemistry and applied sciences.
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4